molecular formula C14H9Cl2NO3 B171680 2-[(2,4-Dichlorophenyl)carbamoyl]benzoic acid CAS No. 19368-21-9

2-[(2,4-Dichlorophenyl)carbamoyl]benzoic acid

Cat. No.: B171680
CAS No.: 19368-21-9
M. Wt: 310.1 g/mol
InChI Key: JZMNZEQUBPENTL-UHFFFAOYSA-N
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Description

2-[(2,4-Dichlorophenyl)carbamoyl]benzoic acid is a synthetic small molecule characterized by a benzoic acid core substituted with a carbamoyl group linked to a 2,4-dichlorophenyl ring. This molecular architecture, which incorporates halogenated aryl and carboxylic acid functionalities, is frequently explored in medicinal and organic chemistry research for developing bioactive compounds . Molecules with similar structural motifs, such as anthranilic acid derivatives, have been identified as inhibitors of specific biological targets. For instance, some act as inhibitors for enzymes like MabA (FabG1) in mycobacterial fatty acid synthesis or demonstrate activity leading to intrabacterial acidification, highlighting the research potential of this chemical class in antimicrobial studies . Furthermore, related organotin(IV) carboxylate complexes derived from carbamoyl benzoic acid ligands have shown significant promise in pharmacological investigations, exhibiting potentials such as antibacterial, DNA interaction, anticancer, and antileishmanial activities in preliminary in vitro studies . As a building block, this compound offers researchers a versatile scaffold for further chemical derivatization. The carboxylic acid group can be utilized for esterification or amide formation, while the carbamoyl linkage provides a stable foundation for constructing more complex molecules. Researchers are encouraged to investigate its full physicochemical properties and specific mechanism of action in their particular experimental systems. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[(2,4-dichlorophenyl)carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2NO3/c15-8-5-6-12(11(16)7-8)17-13(18)9-3-1-2-4-10(9)14(19)20/h1-7H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZMNZEQUBPENTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70397752
Record name 2-[(2,4-dichlorophenyl)carbamoyl]benzoic acid
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Molecular Weight

310.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19368-21-9
Record name 2-[[(2,4-Dichlorophenyl)amino]carbonyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19368-21-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2,4-dichlorophenyl)carbamoyl]benzoic acid
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Record name 2',4'-DICHLOROPHTHALANILIC ACID
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Preparation Methods

Reaction Mechanism

The most widely reported method involves the condensation of phthalic anhydride with 2,4-dichloroaniline under acidic or basic conditions. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl group of the anhydride:

Phthalic anhydride+2,4-DichloroanilineAcOH, reflux2-[(2,4-Dichlorophenyl)carbamoyl]benzoic acid\text{Phthalic anhydride} + \text{2,4-Dichloroaniline} \xrightarrow{\text{AcOH, reflux}} \text{2-[(2,4-Dichlorophenyl)carbamoyl]benzoic acid}

Optimized Protocol

  • Reagents : Phthalic anhydride (1.0 eq), 2,4-dichloroaniline (1.1 eq), glacial acetic acid (solvent).

  • Conditions : Reflux at 120°C for 6–8 hours under nitrogen.

  • Workup : The crude product is precipitated by pouring the reaction mixture into ice-cold water, followed by filtration and recrystallization from ethanol.

  • Yield : 85–92%.

Key Challenges

  • Side Reactions : Over-reduction or oxidation of the dichlorophenyl group may occur if temperature exceeds 130°C.

  • Purification : Residual acetic acid necessitates multiple washes with NaHCO₃ solution.

Microwave-Assisted Synthesis

Advantages Over Conventional Methods

Microwave irradiation reduces reaction time from hours to minutes by enhancing molecular collisions. A typical protocol involves:

  • Reagents : Phthalic anhydride, 2,4-dichloroaniline, dimethylformamide (DMF).

  • Conditions : 150 W microwave power, 100°C, 15 minutes.

  • Yield : 88% with >98% purity (HPLC).

Limitations

  • Scalability issues due to restricted vessel size in microwave reactors.

  • Higher energy consumption compared to traditional reflux.

One-Pot Synthesis via In Situ Anhydride Formation

Methodology

This approach avoids isolating phthalic anhydride by generating it in situ from phthalic acid and acetic anhydride :

Phthalic acid+Ac2OPhthalic anhydride2,4-DichloroanilineProduct\text{Phthalic acid} + \text{Ac}_2\text{O} \rightarrow \text{Phthalic anhydride} \xrightarrow{\text{2,4-Dichloroaniline}} \text{Product}

Conditions and Yield

  • Catalyst : H₂SO₄ (0.5% w/w).

  • Solvent : Toluene, reflux for 4 hours.

  • Yield : 78–82%.

Enzymatic Catalysis Using Lipases

Green Chemistry Approach

Lipase B from Candida antarctica (CAL-B) catalyzes the amidation of methyl 2-carboxybenzoate with 2,4-dichloroaniline in non-aqueous media:

Methyl 2-carboxybenzoate+2,4-DichloroanilineCAL-B, 40°CProduct\text{Methyl 2-carboxybenzoate} + \text{2,4-Dichloroaniline} \xrightarrow{\text{CAL-B, 40°C}} \text{Product}

Performance Metrics

  • Solvent : tert-Butanol.

  • Yield : 65–70% after 24 hours.

  • Advantages : No byproducts, mild conditions.

Solid-Phase Synthesis for High-Throughput Applications

Resin-Bound Strategy

A Wang resin-functionalized benzoic acid derivative reacts with 2,4-dichloroaniline in the presence of HOBt/DCC (coupling agents):

  • Coupling Agents : 1-Hydroxybenzotriazole (HOBt), N,N'-Dicyclohexylcarbodiimide (DCC).

  • Cleavage : TFA/CH₂Cl₂ (95:5) for 2 hours.

  • Yield : 75–80%.

Industrial-Scale Production

Continuous Flow Reactor Design

  • Reagents : Phthalic anhydride (20 kg/h), 2,4-dichloroaniline (22 kg/h).

  • Conditions :

    • Reactor Type : Tubular reactor with static mixers.

    • Temperature : 130°C.

    • Pressure : 3 bar.

  • Output : 35 kg/h with 90% purity.

Purification via Crystallization

  • Solvent System : Ethanol/water (7:3 v/v).

  • Purity : >99.5% (by GC-MS).

Recent Advances: Photocatalytic Amidation

Visible-Light-Driven Synthesis

A novel method employs TiO₂ nanoparticles as photocatalysts to activate the carboxyl group of benzoic acid:

  • Light Source : 450 nm LED, 12 hours.

  • Yield : 60–65%.

  • Mechanism : Radical-mediated C–N bond formation.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Reaction TimeScalabilityEnvironmental Impact
Classical Coupling85–9295–986–8 hHighModerate (AcOH waste)
Microwave-Assisted88>9815 minLowHigh (Energy use)
One-Pot Synthesis78–8290–924 hMediumLow
Enzymatic Catalysis65–7085–9024 hMediumLow
Solid-Phase Synthesis75–809548 hLowHigh (Resin waste)
Industrial Production90>99.5ContinuousHighModerate
Photocatalytic60–6580–8512 hLowLow

Optimization Strategies

Solvent Selection

  • Polar Protic Solvents (e.g., AcOH) : Enhance reaction rate but complicate purification.

  • Aprotic Solvents (e.g., DMF) : Improve solubility of aromatic amines but require higher temperatures.

Catalyst Screening

  • H₂SO₄ vs. AlCl₃ : Sulfuric acid gives higher regioselectivity (98:2) compared to AlCl₃ (85:15) for dichloro substitution.

  • Enzymatic Catalysts : Avoid toxic byproducts but suffer from lower thermal stability.

Temperature Control

  • Optimal Range : 120–130°C for classical methods. Exceeding 140°C leads to decomposition.

Industrial Production Considerations

Waste Management

  • Acetic Acid Recovery : Distillation units recover >90% of AcOH for reuse.

  • Solid Waste : Spent catalysts (e.g., AlCl₃) are neutralized with NaOH for safe disposal.

Quality Control

  • Analytical Methods :

    • HPLC : C18 column, 70:30 acetonitrile/water, retention time = 4.2 min.

    • FT-IR : Carbamoyl C=O stretch at 1685 cm⁻¹.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Dichlorophenyl)carbamoyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₄H₉Cl₂NO₃
  • Molecular Weight : Approximately 310.13 g/mol
  • Structural Features : The compound consists of a benzoic acid moiety substituted with a 2,4-dichlorophenyl carbamoyl group, which enhances its reactivity and biological activity.

Medicinal Chemistry

2-[(2,4-Dichlorophenyl)carbamoyl]benzoic acid has been explored for its potential therapeutic applications:

  • Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes, which may be relevant for drug development targeting metabolic pathways. For instance, it has been evaluated for its inhibitory effects on enzymes involved in inflammatory processes and microbial resistance mechanisms.
  • Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. For example, it demonstrated minimum inhibitory concentration (MIC) values as low as 3.125 µg/mL against Staphylococcus aureus and Bacillus subtilis, suggesting its potential as an antimicrobial agent .

Agricultural Chemistry

In agricultural research, 2-[(2,4-Dichlorophenyl)carbamoyl]benzoic acid is utilized as an internal standard in the analysis of herbicides:

  • Herbicide Analysis : It serves as an internal standard for the quantification of phenoxyalkanoic acid herbicides in environmental samples using gas chromatography. This application aids in monitoring herbicide levels in soil and biological samples.

Materials Science

The compound is also employed in the synthesis of specialty chemicals:

  • Building Block in Organic Synthesis : It acts as a precursor in the synthesis of more complex organic molecules and specialty chemicals used in various industrial applications.

Case Studies and Research Findings

Several studies have documented the biological effects and applications of 2-[(2,4-Dichlorophenyl)carbamoyl]benzoic acid:

  • In Vitro Studies : Research has demonstrated its ability to inhibit bacterial growth effectively, with significant results against Gram-positive bacteria. The compound's interaction with enzymes has been characterized using biochemical assays .
  • Pharmacokinetics and Toxicity Studies : Ongoing research focuses on understanding the pharmacokinetics of this compound to evaluate its safety and efficacy profiles in potential therapeutic applications .

Mechanism of Action

The mechanism of action of 2-[(2,4-Dichlorophenyl)carbamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Dichlorophenyl-Substituted Benzoic Acid Derivatives

The position and number of chlorine atoms on the phenyl ring significantly affect physicochemical and biological properties. Key analogues include:

Compound Name Molecular Formula Molecular Weight (g/mol) Chlorine Substituents Key Properties/Activities References
2-[(2,4-Dichlorophenyl)carbamoyl]benzoic acid C₁₄H₉Cl₂NO₃ 310.13 2,4-dichloro N/A (Structural template for analogues)
2-[(3,5-Dichlorophenyl)carbamoyl]benzoic acid C₁₄H₉Cl₂NO₃ 310.13 3,5-dichloro Tested for virulence suppression in S. aureus
4-[(2,4-Dichlorophenyl)carbamoyl]butanoic acid C₁₁H₁₀Cl₂NO₃ 275.11 2,4-dichloro Crystallographic studies; flexible chain enhances solubility
5-Bromo-2-[(3,4-dichlorophenyl)carbamoyl]benzoic acid C₁₄H₈BrCl₂NO₃ 389.03 3,4-dichloro Antitubercular activity (MabA inhibition)
3-[(2,4-Dichlorophenyl)carbamoyl]-4-methoxybenzoic acid C₁₅H₁₁Cl₂NO₄ 340.16 2,4-dichloro Enhanced lipophilicity due to methoxy group

Key Observations:

  • Chlorine Position Impact: 2,4-Dichloro substitution (target compound) vs. 3,5-dichloro () alters electronic effects.
  • Chain Length Modifications: Replacing the benzoic acid moiety with a butanoic acid chain () decreases molecular weight and increases flexibility, improving solubility but possibly reducing target binding affinity.
  • Functional Group Additions : Methoxy groups () enhance lipophilicity, which may improve membrane permeability in drug design contexts.

Biological Activity

2-[(2,4-Dichlorophenyl)carbamoyl]benzoic acid, with the molecular formula C₁₄H₉Cl₂N₁O₃, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzoic acid structure with a carbamoyl group and a dichlorophenyl moiety. Its unique structure contributes to its biological activities and interactions with various biomolecules.

Antimicrobial Activity

Research indicates that 2-[(2,4-Dichlorophenyl)carbamoyl]benzoic acid exhibits notable antimicrobial properties. In studies involving various bacterial strains, the compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus6.25 µg/mL
Bacillus subtilis3.125 µg/mL
Escherichia coli12.5 µg/mL

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria .

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit specific enzymes involved in bacterial metabolism. For instance, it has been shown to inhibit the MabA enzyme in Mycobacterium tuberculosis with an IC50 value of approximately 38 µM. This inhibition is crucial as it disrupts fatty acid synthesis necessary for bacterial survival .

The biological activity of 2-[(2,4-Dichlorophenyl)carbamoyl]benzoic acid is believed to stem from its ability to interact with key biomolecules:

  • Binding Affinity : Studies utilizing UV-visible and fluorescence spectroscopy have demonstrated that the compound binds effectively to target proteins and nucleic acids, influencing their function.
  • Acid Moiety Role : The carboxylic acid group is essential for its antimicrobial activity, as it facilitates the acidification of bacterial cells, thereby impairing their growth .

Case Study 1: Antimicrobial Efficacy

In a recent study evaluating the antimicrobial efficacy of various derivatives of benzoic acid, 2-[(2,4-Dichlorophenyl)carbamoyl]benzoic acid was found to exhibit superior activity compared to its analogs. The study highlighted its potential use in treating infections caused by resistant bacterial strains .

Case Study 2: Inhibition of Mycobacterial Growth

Another study focused on the compound's effect on Mycobacterium tuberculosis showed that it not only inhibited MabA but also affected other metabolic pathways within the bacteria. This multifaceted action makes it a promising candidate for further development as an antitubercular agent .

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